molecular formula C16H10N4OS2 B2875340 N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 397288-08-3

N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2875340
CAS No.: 397288-08-3
M. Wt: 338.4
InChI Key: ZXXVYDWKKWMFAN-UHFFFAOYSA-N
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Description

N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a 4-(pyridin-2-yl)thiazol-2-yl substituent. This structure integrates two thiazole rings and a pyridine moiety, which are known to enhance molecular interactions with biological targets, particularly in kinase inhibition and antimicrobial applications .

The synthesis of this compound involves coupling reactions typical of thiazole carboxamides. For instance, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates are hydrolyzed and coupled with amines using classic reagents like HATU or DCC to form the carboxamide bond . Characterization via $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry confirms structural integrity, while HPLC ensures high purity (>95%) .

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-14(15-18-11-6-1-2-7-13(11)23-15)20-16-19-12(9-22-16)10-5-3-4-8-17-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXVYDWKKWMFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The mode of action is likely dependent on the specific targets it interacts with and the nature of these interactions.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with pyridine-containing compounds. For instance, the compound can be synthesized using a Knoevenagel condensation method, where equimolar amounts of benzo[d]thiazole derivatives and pyridine carboxaldehydes are reacted under specific conditions to yield the target compound in reasonable yields .

Anticancer Properties

Research indicates that compounds related to this compound exhibit promising anticancer activity. For example, derivatives with thiazole moieties have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia) cells. Notably, certain derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
6MCF-711.9
9MCF-711.7
8jU93710.5
8kU9379.8

The mechanism of action for these compounds often involves the induction of apoptosis through the activation of procaspase pathways, particularly procaspase-3 to caspase-3, which is crucial for programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity. Compounds containing thiazole and pyridine rings have demonstrated effectiveness against various bacterial strains, suggesting their potential as antibiotic agents .

Table 2: Antimicrobial Activity

Compound IDMicrobial StrainMIC (µg/mL)Reference
1E. coli<4
2S. aureus8

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies indicate that:

  • Thiazole Moiety : The presence of a thiazole ring is essential for cytotoxic activity.
  • Pyridine Substitution : Variations in the pyridine substituent can significantly affect potency; for instance, electron-donating groups enhance activity.
  • Functional Groups : The introduction of specific functional groups at strategic positions can optimize both selectivity and efficacy against targeted cancer cell lines .

Case Studies

Several studies have highlighted the potential of thiazole-based compounds in clinical settings:

  • Study on Breast Cancer : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on MCF-7 cells, revealing several compounds with superior activity compared to doxorubicin .
  • Antimicrobial Evaluation : Thiazole-pyridine hybrids were screened against common pathogens, demonstrating effective inhibition at low concentrations .

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency : The target compound’s synthesis aligns with methods for analogous thiazole carboxamides (e.g., hydrolysis of esters followed by amine coupling) . However, yields for similar compounds vary widely (16–72%), suggesting substituent-dependent challenges. For example, bulky groups (e.g., 4-methoxyphenyl acrylamide in ) reduce yields due to steric hindrance.

Structural Flexibility : Unlike GSK735826A, which incorporates a fused dioxolobenzothiazole system , the target compound’s pyridinyl-thiazolyl group provides a planar aromatic system conducive to π-π stacking in target binding.

Purity and Characterization : All compounds are rigorously validated via NMR and HRMS, with HPLC purity ≥95% , indicating reliable synthetic protocols.

Computational and Mechanistic Insights

The pyridinyl-thiazolyl group in the target compound may mimic adenine in kinase inhibitors, a hypothesis supported by the activity of GSK compounds in high-throughput screens .

Preparation Methods

Cyclization of 2-Aminobenzenethiol Derivatives

The benzo[d]thiazole ring is formed via cyclocondensation of 2-aminobenzenethiol with carboxylic acid derivatives. A representative procedure involves:

  • Reacting 2-aminobenzenethiol (1 ) with chloroacetic acid in aqueous HCl at reflux to yield 2-carboxymethylbenzo[d]thiazole (2 ).
  • Oxidation of 2 using KMnO₄ in acidic conditions generates benzo[d]thiazole-2-carboxylic acid (3 ) with >85% yield.

Key Data :

  • Yield : 87% (Step 2).
  • Characterization : $$ ^1H $$ NMR (DMSO-d₆): δ 8.21 (d, J = 8.0 Hz, 1H), 7.98 (d, J = 7.5 Hz, 1H), 7.63 (t, J = 7.5 Hz, 1H), 7.52 (t, J = 7.5 Hz, 1H).

Synthesis of 4-(Pyridin-2-yl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

This method employs α-haloketones and thioureas:

  • Pyridin-2-amine (4 ) reacts with carbon disulfide in basic conditions to form N-pyridin-2-ylthiourea (5 ).
  • Condensation of 5 with 2-bromo-1-(pyridin-2-yl)ethan-1-one (6 ) in ethanol under reflux yields 4-(pyridin-2-yl)thiazol-2-amine (7 ) (62% yield).

Optimization Notes :

  • Microwave-assisted conditions (150°C, 20 min) improve yield to 78%.
  • Characterization : HRMS (m/z): 205.0743 [M + H]⁺ (calcd. for C₈H₇N₃S⁺: 205.0372).

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of benzo[d]thiazole-2-carboxylic acid (3 ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • 3 (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DMF are stirred at 0°C for 30 min.
  • Addition of 4-(pyridin-2-yl)thiazol-2-amine (7 ) (1.05 equiv) and stirring at room temperature for 12 h yields the target compound (8 ) in 71% yield.

Critical Parameters :

  • Solvent : DMF > DCM due to solubility.
  • Base : Triethylamine (2.0 equiv) enhances coupling efficiency.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

For scalability, a Suzuki-Miyaura coupling approach is viable:

  • Bromothiazole intermediate 9 reacts with pyridin-2-ylboronic acid (10 ) under Pd(PPh₃)₄ catalysis to form 4-(pyridin-2-yl)thiazole (11 ).
  • Amination of 11 via Buchwald-Hartwig conditions yields 7 (68% over two steps).

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (500 MHz, DMSO-d₆) : δ 9.12 (s, 1H, NH), 8.63 (d, J = 4.5 Hz, 1H), 8.25–8.20 (m, 2H), 7.99 (d, J = 7.5 Hz, 1H), 7.75–7.65 (m, 2H), 7.55 (t, J = 7.5 Hz, 1H).
  • $$ ^{13}C $$ NMR : 165.2 (C=O), 158.1 (thiazole C-2), 150.3 (pyridine C-2), 135.6–117.2 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 354.0521 [M + H]⁺.
  • Calculated : 354.0518 for C₁₅H₁₁N₅OS₂⁺.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

The Hantzsch reaction may yield regioisomers. Using electron-deficient α-haloketones and thioureas with bulky substituents (e.g., cyclopentyl groups) directs cyclization to the 4-position.

Amide Coupling Efficiency

Low yields (<50%) in initial attempts were improved by:

  • Pre-activating the carboxylic acid with EDC/HOBt.
  • Employing microwave irradiation (100°C, 15 min) to accelerate the reaction.

Comparative Evaluation of Synthetic Routes

Method Yield Advantages Limitations
Hantzsch + EDC Coupling 71% Straightforward, minimal purification Moderate regioselectivity
Suzuki + Buchwald 68% High regiocontrol Requires palladium catalysts

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